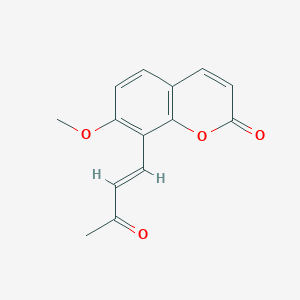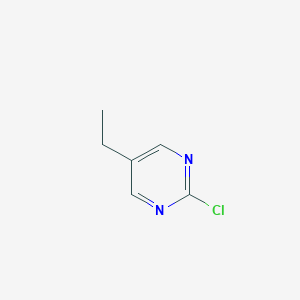
Methyl (3-hydroxy-3-methylpent-4-en-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate is an organic compound with a unique structure that includes a carbamate group attached to a hydroxy-methylpent-4-enyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-hydroxy-3-methylpent-4-en-1-yl)carbamate typically involves the reaction of a suitable carbamate precursor with a hydroxy-methylpent-4-enyl derivative. The reaction conditions often include the use of a base to facilitate the nucleophilic attack on the carbamate carbonyl group. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions include carbonyl compounds, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl (3-hydroxy-3-methylpent-4-en-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carbamate groups play crucial roles in these interactions, often forming hydrogen bonds and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl N-(3-hydroxy-3-methylbut-2-enyl)carbamate
- Methyl N-(3-hydroxy-3-methylpent-2-enyl)carbamate
- Methyl N-(3-hydroxy-3-methylhex-4-enyl)carbamate
Uniqueness
Methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate is unique due to its specific structural features, such as the position of the hydroxy group and the length of the carbon chain. These features influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Eigenschaften
CAS-Nummer |
116699-61-7 |
|---|---|
Molekularformel |
C8H15NO3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate |
InChI |
InChI=1S/C8H15NO3/c1-4-8(2,11)5-6-9-7(10)12-3/h4,11H,1,5-6H2,2-3H3,(H,9,10) |
InChI-Schlüssel |
QRQWDOJMFIOUTJ-UHFFFAOYSA-N |
SMILES |
CC(CCNC(=O)OC)(C=C)O |
Kanonische SMILES |
CC(CCNC(=O)OC)(C=C)O |
Synonyme |
Carbamic acid, (3-hydroxy-3-methyl-4-pentenyl)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-[(hydroxyamino)methylidene]pyridin-3-one](/img/structure/B53063.png)








![6-(2,6-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B53085.png)
![1-[2-(4-Methyl phenyl)ethyl]pyridinium](/img/structure/B53086.png)



